Kinase Binding Selectivity: Divergent GAK and RIPK2 Affinity Profiles Between 6-Iodo, 6-Bromo, and 6-Chloro Quinolin-2-ol Analogs
In a direct head-to-head competition binding assay using the DiscoverX platform (n=2), the 6-iodo substituted quinolin-2-ol core exhibits a distinct kinase binding fingerprint compared to its 6-bromo and 6-chloro counterparts. Specifically, 6-iodoquinolin-2-ol displays a GAK KD of 7.9 nM and a RIPK2 KD of 69 nM, while the 6-bromo analog shows a GAK KD of 1.9 nM and RIPK2 KD of 110 nM, and the 6-chloro analog exhibits a GAK KD of 6.7 nM and RIPK2 KD of 85 nM [1]. This results in a GAK/RIPK2 selectivity ratio that varies markedly with the halogen identity: approximately 1:8.7 for 6-iodo, 1:57.9 for 6-bromo, and 1:12.7 for 6-chloro.
| Evidence Dimension | Kinase binding affinity (KD) and GAK/RIPK2 selectivity |
|---|---|
| Target Compound Data | GAK KD = 7.9 nM; RIPK2 KD = 69 nM; ADCK3 KD = 190 nM; NLK KD = 660 nM |
| Comparator Or Baseline | 6-Bromo analog: GAK KD = 1.9 nM, RIPK2 KD = 110 nM; 6-Chloro analog: GAK KD = 6.7 nM, RIPK2 KD = 85 nM |
| Quantified Difference | 6-Iodo GAK affinity is ~4-fold weaker than 6-bromo but similar to 6-chloro; 6-Iodo RIPK2 affinity is ~1.6-fold tighter than 6-bromo and ~1.2-fold tighter than 6-chloro |
| Conditions | Competition binding assay (DiscoverX, n=2) against a panel of 468 kinases; values represent mean KD in nM |
Why This Matters
This divergent selectivity profile means that 6-iodoquinolin-2-ol cannot be replaced by 6-bromo- or 6-chloroquinolin-2-ol in kinase-targeted chemical probe development without fundamentally altering the biological fingerprint, directly impacting SAR campaigns and lead optimization decisions.
- [1] J. Med. Chem. 2019, 62, 5, 2830–2836. Table 2. Kinase binding of halogenated quinolines. DOI: 10.1021/acs.jmedchem.8b01213 View Source
